1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzofuro[3,2-d]pyrimidine core, which is fused with a piperidine ring and a furan moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuro[3,2-d]pyrimidine Core: This can be achieved through an annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative is reacted with the benzofuro[3,2-d]pyrimidine intermediate.
Attachment of the Furylmethyl Group: The final step involves the attachment of the furylmethyl group to the nitrogen atom of the piperidine ring, typically through a reductive amination reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be performed on the benzofuro[3,2-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzymes and receptors.
Drug Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It may be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:
Benzofuro[3,2-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. They may have different biological activities and applications.
Piperidine Derivatives: Compounds with a piperidine ring but different core structures may have varying pharmacological properties.
Furan Derivatives: Compounds with a furan moiety but different core structures can also be compared in terms of their chemical reactivity and biological effects.
The uniqueness of 1-(1BENZOFURO[3,2-D]PYRIMIDIN-4-YL)-N-(2-FURYLMETHYL)-3-PIPERIDINECARBOXAMIDE lies in its combination of these three structural elements, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H20N4O3 |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(furan-2-ylmethyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c26-21(22-11-15-6-4-10-27-15)14-5-3-9-25(12-14)20-19-18(23-13-24-20)16-7-1-2-8-17(16)28-19/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2,(H,22,26) |
InChI Key |
ABPAMVUDJCDAMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2OC4=CC=CC=C43)C(=O)NCC5=CC=CO5 |
Origin of Product |
United States |
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